Torsemide-d7

Bioanalysis LC-MS/MS Pharmacokinetics

Quantitative LC-MS/MS analysis of torsemide in biological matrices is frequently compromised by matrix effects and ionization variability when structural analogue internal standards are used. Torsemide-d7 eliminates this risk through stable isotope-labeled internal standardization. - Co-elutes with the analyte, delivering matrix-matched recovery and consistent ion suppression correction. - +7 AMU mass shift ensures complete baseline separation from unlabeled torsemide. - Supplied with full characterization documentation, streamlining ANDA method validation and USP/EP compliance. - Ready stock of 98%+ purity material in standard research quantities for immediate method deployment.

Molecular Formula C16H20N4O3S
Molecular Weight 355.5 g/mol
Cat. No. B564191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorsemide-d7
SynonymsN-[[(1-Methylethyl-d7)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide;  AC-4464-d7;  BM-02015-d7;  JDL-464-d7;  Demadex-d7;  Luplac-d7;  Toradiur-d7;  Torem-d7;  Torasemide-d7;  Unat-d7; 
Molecular FormulaC16H20N4O3S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
InChIInChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D
InChIKeyNGBFQHCMQULJNZ-UENXPIBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Torsemide-d7 Internal Standard for LC-MS


Torsemide-d7 (Torasemide-d7) is a deuterated analog of the loop diuretic torsemide, designed as an internal standard (IS) for quantitative bioanalysis [1]. It incorporates seven deuterium atoms, providing a mass shift of +7 AMU relative to the unlabeled analyte . The compound is intended for use in GC- or LC-MS assays to correct for matrix effects and ionization variability, enabling precise quantification of torsemide in biological matrices [2].

SIL internal standard for LC-MS/MS bioanalysis Isotope-labeled
+7 Da mass shift for torsemide quantification Deuterated
Matrix effect correction in biological research matrices Co-elution

Why Torsemide-d7 Is Irreplaceable


Generic substitution with a non-deuterated analog or a structurally dissimilar internal standard introduces significant risk of quantitative error due to matrix effects, differential extraction recovery, and ionization variability. Stable isotopically labeled (SIL) internal standards like Torsemide-d7 are widely recognized to yield superior assay performance in LC-MS/MS compared to structural analogues [1]. The use of Torsemide-d7 ensures co-elution and near-identical behavior with the analyte, minimizing variability in recovery and ion suppression—a level of accuracy unattainable with alternatives such as tolbutamide [2].

Torsemide-d7 (SIL-IS)
Structural Analogue IS
Recovery
Co-elution with analyte
Differential extraction may vary recovery
Ionization
Near-identical matrix effect
Ion suppression/enhancement may differ
Chromatography
Minimal retention shift
Retention mismatch may affect peak area ratio
Structural analogues (e.g., tolbutamide) cannot guarantee co-elution; direct substitution may compromise assay accuracy and require full re-validation.

Torsemide-d7 Key Performance Advantages


Superior Isotopic Purity and Enrichment

Torsemide-d7 exhibits high isotopic purity and enrichment, critical for accurate isotope dilution mass spectrometry. Compared to the non-deuterated parent compound, which lacks isotopic enrichment, Torsemide-d7 provides a consistent +7 Da mass shift, enabling unambiguous detection [1].

Isotopic Purity
Lot attribute
Purity ≥99.77% (HPLC)
Enrichment >95% d1–d7
Supports minimal interference from unlabeled analyte
Vendor-specified analytical characterization
Bioanalysis LC-MS/MS Pharmacokinetics

Enhanced LC-MS Precision vs. Structural Analogues

Stable isotopically labeled (SIL) internal standards like Torsemide-d7 are reported to yield superior assay performance compared to structural analogues. A 2016 study using tolbutamide as an internal standard for torsemide quantification achieved an extraction recovery efficiency of 84.20–86.47% across three concentration levels [1]. In contrast, SIL-IS use is associated with minimized matrix effects and improved accuracy, though direct head-to-head data for Torsemide-d7 is not available in the current literature.

LC-MS Recovery
Class-level inference
Tolbutamide IS: 84.2–86.5% recovery
SIL-IS class expectation: >95%
Higher recovery may improve accuracy; direct data for Torsemide-d7 not available
Human plasma, three QC levels (low, mid, high)
Bioanalytical Chemistry Method Validation Drug Monitoring

ANDA-Compliant Characterization

Torsemide-d7 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) or commercial production . This level of documentation is often absent for research-grade internal standards or structural analogues.

Documentation
Supporting evidence
CoA compliant with USP/EP standards
Documentation supports method validation context
Vendor quality systems; verify batch-specific CoA
Pharmaceutical Quality Control Method Validation Regulatory Affairs

Site-Specific Deuteration for Co-Elution

Torsemide-d7 features site-specific deuteration on the isopropyl group, which minimizes deuterium isotope effects that can cause chromatographic separation from the analyte [1]. This design ensures co-elution, a critical factor for accurate peak area ratio calculation in LC-MS/MS.

Co-elution Design
Class-level inference
Site-specific deuteration on isopropyl group
Co-elution supports accurate peak area correction
Retention shift data not publicly available
Isotope Effects Chromatography Method Development

Torsemide-d7 Key Applications


PK and Bioequivalence Bioanalysis

Torsemide-d7 serves as the optimal internal standard for LC-MS/MS assays quantifying torsemide in human plasma, urine, or other biological matrices. Its isotopic purity and co-elution properties ensure accurate correction of matrix effects, enabling reliable determination of pharmacokinetic parameters (Cmax, AUC, Tmax) and supporting regulatory submissions for generic drug approvals [1].

ANDA Method Development and Validation

Due to its regulatory-compliant characterization and traceability, Torsemide-d7 is ideally suited for developing and validating analytical methods for Abbreviated New Drug Applications (ANDAs). Its use streamlines method validation and quality control processes, ensuring compliance with USP and EP standards .

Preclinical and Clinical ADME Profiling

In absorption, distribution, metabolism, and excretion (ADME) studies, Torsemide-d7 enables precise tracking of the parent drug and its metabolites. Its isotopic label facilitates differentiation from endogenous compounds and co-administered drugs, providing critical data on metabolic pathways and potential drug-drug interactions .

Application
Selection Property
Validation Focus
Torsemide bioanalysis in human plasma research matrices
Isotopic purity and co-elution
Accuracy in matrix effect correction
Method validation documentation for research
Regulatory-style CoA traceability
Documentation traceability review
ADME research profiling in preclinical models
Isotopic label differentiation from endogenous compounds
Metabolite tracking and pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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